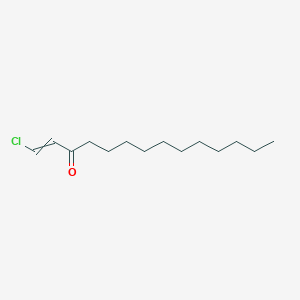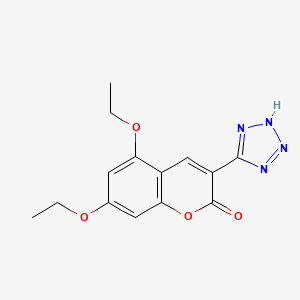![molecular formula C35H48O3 B14438122 4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) CAS No. 77621-67-1](/img/structure/B14438122.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers. The compound is characterized by its two phenolic groups, which are substituted with tert-butyl groups, enhancing its stability and effectiveness as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the methylene bridge between the two phenolic units .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions, where the reactants are mixed in a controlled environment to ensure consistent quality and yield. The reaction mixture is typically heated to promote the formation of the desired product, followed by purification steps such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, although this is less common due to steric hindrance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions may require strong acids or other electrophiles.
Major Products
Oxidation: The major products are quinones, which are formed by the oxidation of the phenolic groups.
Substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in the stabilization of polymers, preventing degradation due to oxidation.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in the prevention of oxidative damage in cells and tissues.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their durability and lifespan
Mechanism of Action
The antioxidant activity of 4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, protecting the phenolic groups from rapid degradation and enhancing the compound’s stability .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but with different substituents, leading to variations in antioxidant properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant with multiple phenolic groups linked through a pentaerythritol core
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol) is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the methylene bridge and the tert-butyl groups enhances its effectiveness as an antioxidant compared to other similar compounds .
Properties
CAS No. |
77621-67-1 |
|---|---|
Molecular Formula |
C35H48O3 |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-[(2,6-ditert-butyl-4-hydroxyphenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C35H48O3/c1-32(2,3)25-17-23(37)18-26(33(4,5)6)30(25)29(21-13-15-22(36)16-14-21)31-27(34(7,8)9)19-24(38)20-28(31)35(10,11)12/h13-20,29,36-38H,1-12H3 |
InChI Key |
HVQVZFWLNGOTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1C(C2=CC=C(C=C2)O)C3=C(C=C(C=C3C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


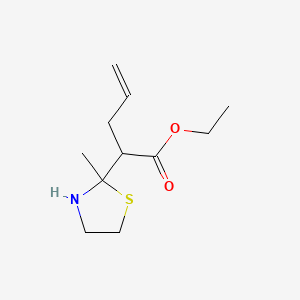

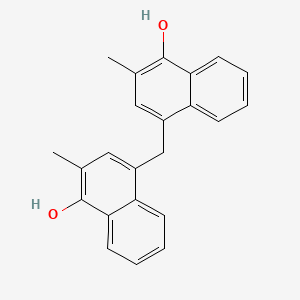
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)
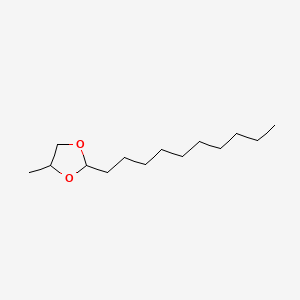
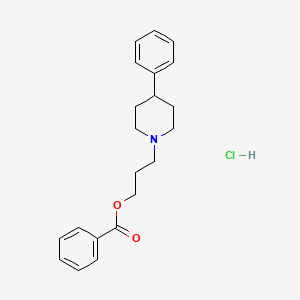
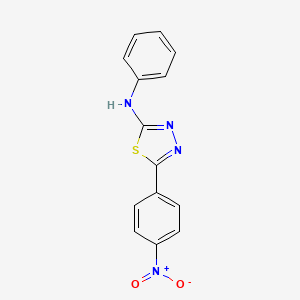
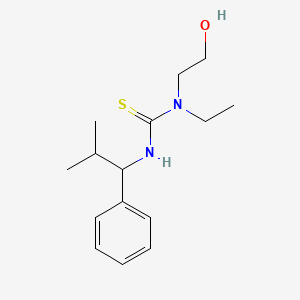
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
